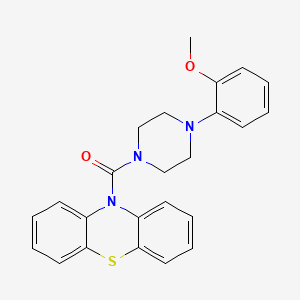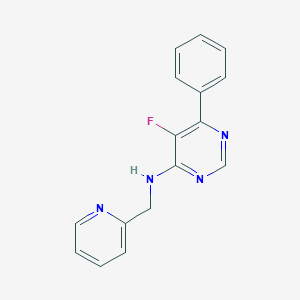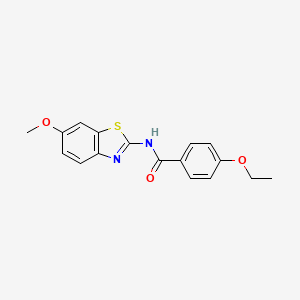
4-(2-Methoxyphenyl)piperazinyl-Phenothiazin-10-yl-Keton
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. This particular compound is of interest due to its potential therapeutic applications and its unique chemical structure, which combines a phenothiazine core with a piperazine moiety and a methoxyphenyl group.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders due to its affinity for certain neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
Target of Action
The primary targets of 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. The binding affinity of similar compounds has been found in the range from 22 nM to 250 nM . This interaction can lead to changes in the receptor’s function, potentially influencing the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in various parts of the body, including blood vessels, the lower urinary tract, and the prostate . Therefore, the compound’s action could potentially influence these pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound could potentially influence the contraction of smooth muscles in various parts of the body . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone typically involves multiple steps, starting with the preparation of the phenothiazine core. One common method involves the cyclization of diphenylamine with sulfur to form phenothiazine. The phenothiazine is then functionalized at the 10-position with a ketone group through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
The next step involves the introduction of the piperazine moiety. This can be achieved through a nucleophilic substitution reaction where the phenothiazine ketone is reacted with 1-(2-methoxyphenyl)piperazine under basic conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium hydride, potassium tert-butoxide, DMF or DMSO as solvent.
Major Products Formed
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Phenothiazine alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Trifluoperazine: A phenothiazine used to treat schizophrenia and anxiety.
Fluphenazine: Known for its long-acting antipsychotic effects.
Uniqueness
4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the methoxyphenyl group and the piperazine moiety may enhance its binding affinity and selectivity for certain neurotransmitter receptors, potentially leading to improved therapeutic outcomes.
Eigenschaften
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-phenothiazin-10-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-29-21-11-5-2-8-18(21)25-14-16-26(17-15-25)24(28)27-19-9-3-6-12-22(19)30-23-13-7-4-10-20(23)27/h2-13H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPNLQIAEXSAEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2376137.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)
![2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2376141.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2376144.png)
![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2376149.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2376152.png)
![3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2376153.png)
![N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2376157.png)
![tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2376158.png)

